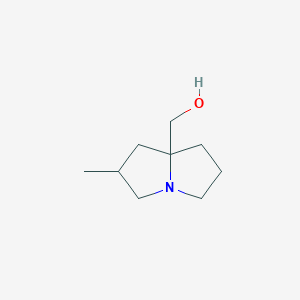
(3R)-3-methylhexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-methylhexane-1,6-diol is an organic compound with the molecular formula C7H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, with a methyl group (-CH3) attached to the third carbon atom in the R-configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methylhexane-1,6-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone, (3R)-3-methylhexane-1,6-dione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the diol with high purity and yield.
化学反応の分析
Types of Reactions
(3R)-3-methylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hexane derivative using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: (3R)-3-methylhexane-1,6-dione or hexanoic acids.
Reduction: Hexane derivatives.
Substitution: Chlorinated hexane derivatives.
科学的研究の応用
(3R)-3-methylhexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-methylhexane-1,6-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds with target molecules, affecting their structure and function. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
(3S)-3-methylhexane-1,6-diol: The enantiomer of (3R)-3-methylhexane-1,6-diol with the opposite configuration at the third carbon atom.
Hexane-1,6-diol: A similar compound without the methyl group at the third carbon atom.
(3R)-3-methylpentane-1,5-diol: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
特性
分子式 |
C7H16O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
(3R)-3-methylhexane-1,6-diol |
InChI |
InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
SQAJRDHPLTWZQT-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CCCO)CCO |
正規SMILES |
CC(CCCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




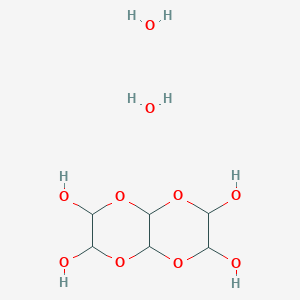
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
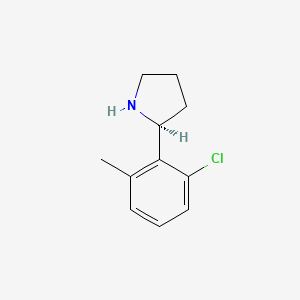
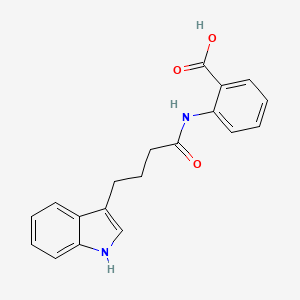
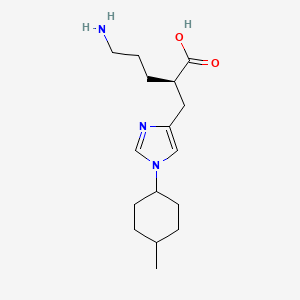
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
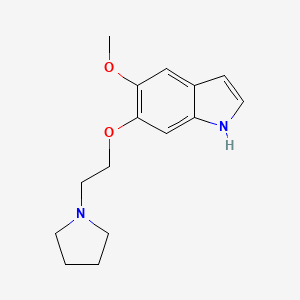
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
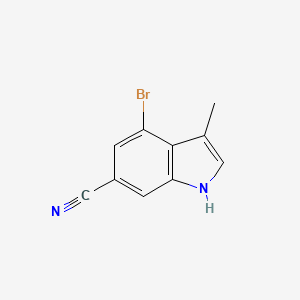
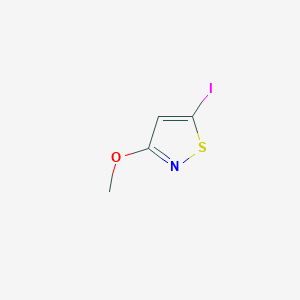
![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
